CP-91149

描述

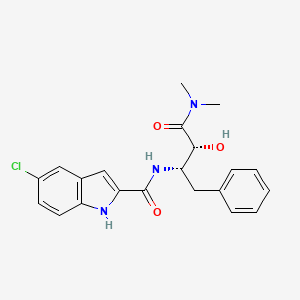

Structure

3D Structure

属性

IUPAC Name |

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINJNZFCMLSBCI-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171897 | |

| Record name | CP-91149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186392-40-5 | |

| Record name | CP-91149 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-91149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186392-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-91149 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of CP-91149: A Glycogen Phosphorylase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-91149, chemically known as [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a potent and selective inhibitor of human liver glycogen phosphorylase a (HLGPa).[1][2] Its discovery marked a significant advancement in the search for novel therapeutic agents for the management of type 2 diabetes. By targeting the key enzyme responsible for hepatic glycogenolysis, this compound effectively reduces glucose production in the liver, thereby lowering blood glucose levels in diabetic animal models without the risk of hypoglycemia.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stemmed from a high-throughput screening campaign of over 300,000 compounds aimed at identifying inhibitors of recombinant human liver glycogen phosphorylase a (HLGPa).[2][3] The rationale behind targeting HLGPa was to mitigate the excessive hepatic glucose production that is a hallmark of type 2 diabetes.[4] this compound emerged as a promising lead compound, demonstrating potent inhibition of HLGPa with a favorable pharmacological profile.[1][2]

Mechanism of Action

This compound acts as an allosteric inhibitor of glycogen phosphorylase.[1] It is significantly more potent in the presence of glucose, a characteristic that is advantageous for a diabetic therapy as its inhibitory activity would be enhanced in hyperglycemic conditions and diminished as normoglycemia is achieved, thereby reducing the risk of hypoglycemia.[1][2]

Below is a diagram illustrating the signaling pathway of glycogenolysis and the point of intervention by this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Glycogen Phosphorylase Isoforms

| Enzyme | Condition | IC50 (µM) | Reference |

| Human Liver GP a (HLGPa) | 7.5 mM Glucose | 0.13 | [1][2] |

| Human Liver GP a (HLGPa) | No Glucose | 5- to 10-fold higher | [1][2] |

| Human Muscle GP a | With Glucose | 0.2 | [5] |

| Human Muscle GP b | With Glucose | 0.3 | [5] |

| Brain GP | - | 0.5 | [6] |

| Human Liver GP a (HLGPa) | vs. Caffeine (7.5 mM Glucose) | 200-fold more potent | [3][7] |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | System | Concentration/Dose | Effect | Reference |

| Glucagon-stimulated Glycogenolysis | Isolated Rat Hepatocytes | 10-100 µM | Inhibition (P < 0.05) | [1] |

| Glucagon-stimulated Glycogenolysis | Primary Human Hepatocytes | IC50 ≈ 2.1 µM | Inhibition | [1][2] |

| Glucose Lowering | Diabetic ob/ob mice | 25-50 mg/kg (oral) | 100-120 mg/dl decrease in 3h (P < 0.001) | [1][2] |

| Glucose Lowering | Normoglycemic, non-diabetic mice | Up to 100 mg/kg | No effect | [4] |

| 14C-Glycogen Breakdown | Diabetic ob/ob mice | - | Reduced | [1][4] |

Synthesis of this compound

The synthesis of this compound has been reported, starting from a cyanohydrin precursor. The following is a representative synthetic protocol based on the published literature.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Amino Ester 2

-

To a solution of cyanohydrin 1 in methanol, add an excess of dry HCl gas at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the mixture under reduced pressure.

-

Perform an aqueous workup and recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexanes) to afford amino ester 2 .

Step 2: Synthesis of Ester 3

-

To a solution of amino ester 2 in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add 5-chloro-1H-indole-2-carboxylic acid (1.0 equivalent).

-

Add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA or NMM).

-

Stir the reaction mixture at room temperature until the starting materials are consumed.

-

Perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to yield ester 3 .

Step 3: Synthesis of this compound

-

Dissolve ester 3 in a suitable solvent (e.g., methanol or THF).

-

Add an excess of dimethylamine (as a solution in THF or as a gas).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This is a representative protocol. Specific reaction conditions, stoichiometry, and purification methods may need to be optimized.

Key Experimental Protocols

Human Liver Glycogen Phosphorylase a (HLGPa) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HLGPa.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N’-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism | PLOS One [journals.plos.org]

- 3. Inhibitors of human glycogen phosphorylase - Patent EP-0978279-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indole-2-carboxamide inhibitors of human liver glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

CP-91149: A Technical Guide for Researchers

An in-depth examination of the chemical structure, properties, and biological activity of the selective glycogen phosphorylase inhibitor, CP-91149.

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of glycogen phosphorylase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, is a synthetic compound that has garnered significant interest for its specific inhibitory action on glycogen phosphorylase.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide |

| CAS Number | 186392-40-5[2][3] |

| Molecular Formula | C₂₁H₂₂ClN₃O₃[2][3] |

| SMILES | CN(C)C(=O)--INVALID-LINK--NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl">C@@HO[1] |

| InChI | InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1[2] |

| InChIKey | HINJNZFCMLSBCI-PKOBYXMFSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 399.87 g/mol [3] |

| Appearance | White to off-white solid[4][5] |

| Melting Point | 190-192 °C[6][][8] |

| Boiling Point | No data available |

| Solubility | DMSO: >20 mg/mL[5], DMF: 25 mg/mL[2], Ethanol: ≥3.17 mg/mL (with ultrasonic)[3], Water: Insoluble[3] |

| pKa | No data available |

Mechanism of Action and Signaling Pathway

This compound is a selective and potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.[3][9] By inhibiting GP, this compound effectively blocks glycogenolysis. This action mimics some of the effects of insulin, leading to an increase in glycogen synthesis.[3] The compound is a non-competitive inhibitor and its potency is enhanced in the presence of glucose.[9][10]

The primary signaling pathway affected by this compound is the regulation of glycogen metabolism. By inhibiting glycogen phosphorylase, it shifts the balance towards glycogen storage, thereby reducing the intracellular pool of glucose-1-phosphate.

Experimental Protocols

This section details the methodologies for key experiments frequently conducted with this compound.

Glycogen Phosphorylase (GP) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on glycogen phosphorylase.

Materials:

-

Human liver glycogen phosphorylase a (HLGPa)

-

This compound

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (100 mM)

-

Magnesium chloride (2.5 mM)

-

Glucose-1-phosphate

-

Glycogen

-

Malachite green reagent

-

Ammonium molybdate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction buffer containing HEPES, KCl, and MgCl₂.

-

In a 96-well plate, add the reaction buffer, HLGPa, and varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of glucose-1-phosphate and glycogen.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green/ammonium molybdate reagent.

-

Measure the absorbance at 620-650 nm to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[11][12]

Hepatocyte Glycogenolysis Assay

This assay measures the effect of this compound on glucagon-stimulated glycogenolysis in primary hepatocytes.

Materials:

-

Primary human or rat hepatocytes

-

Culture medium

-

This compound

-

Glucagon

-

Lysis buffer

-

Glycogen assay kit

Procedure:

-

Plate hepatocytes in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for a designated period (e.g., 1-3 hours).

-

Stimulate glycogenolysis by adding glucagon to the culture medium.

-

After incubation, wash the cells and lyse them to release intracellular contents.

-

Measure the glycogen content in the cell lysates using a commercial glycogen assay kit.

-

Compare the glycogen levels in this compound-treated cells to control cells (treated with glucagon alone) to determine the inhibitory effect on glycogenolysis.[9][10]

Biological Effects and Therapeutic Potential

This compound has demonstrated significant biological effects in both in vitro and in vivo models.

Table 3: In Vitro Efficacy of this compound

| Target/Assay | Cell Type/Enzyme | IC₅₀/Effect |

| Glycogen Phosphorylase a (human liver) | Purified enzyme | 0.13 µM[3] |

| Glycogen Phosphorylase a (human muscle) | Purified enzyme | 0.2 µM[11] |

| Glycogen Phosphorylase b (human muscle) | Purified enzyme | ~0.3 µM[11] |

| Glucagon-stimulated Glycogenolysis | Primary human hepatocytes | 2.1 µM[10][13] |

| Glucagon-stimulated Glycogenolysis | Isolated rat hepatocytes | 10-100 µM[10] |

In animal models, particularly in diabetic ob/ob mice, oral administration of this compound has been shown to lower blood glucose levels without causing hypoglycemia.[9][10] These findings suggest that inhibitors of glycogen phosphorylase, such as this compound, hold potential as therapeutic agents for the management of type 2 diabetes.

Conclusion

This compound is a well-characterized and potent inhibitor of glycogen phosphorylase with demonstrated efficacy in cellular and animal models. Its ability to modulate glycogen metabolism makes it a valuable tool for research into metabolic diseases, particularly type 2 diabetes. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the properties and effects of this compound further.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. biomall.in [biomall.in]

- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 8. CP 91149 CAS#: 186392-40-5 [m.chemicalbook.com]

- 9. pnas.org [pnas.org]

- 10. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | Phosphorylase | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Allosteric Inhibition of Glycogen Phosphorylase by CP-91149: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its role in hepatic glucose production has made it a key therapeutic target for type 2 diabetes. CP-91149, an indole-2-carboxamide derivative, has emerged as a potent and selective allosteric inhibitor of glycogen phosphorylase. This technical guide provides an in-depth analysis of the mechanism of action of this compound on glycogen phosphorylase, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition

This compound exerts its inhibitory effect on glycogen phosphorylase through an allosteric mechanism. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This allosteric inhibition is synergistic with glucose, meaning the potency of this compound is significantly enhanced in the presence of glucose.[1][2][3] This characteristic is particularly advantageous for a potential antidiabetic drug, as its inhibitory effect would be more pronounced under hyperglycemic conditions.[4]

The binding of this compound stabilizes the inactive T-state of the enzyme.[5] Glycogen phosphorylase exists in two main conformational states: the active R-state and the inactive T-state.[5][6] Allosteric activators like AMP promote the transition to the R-state, while inhibitors like ATP and glucose favor the T-state.[7] this compound binds to a novel allosteric site, distinct from the binding site of another well-known inhibitor, caffeine.[3] This binding locks the enzyme in its low-activity conformation, thereby inhibiting glycogen breakdown.

Furthermore, this compound promotes the dephosphorylation of the active form of the enzyme, glycogen phosphorylase a (GPa), to its less active form, glycogen phosphorylase b (GPb).[8][9] This is a crucial aspect of its mechanism, as GPa is the phosphorylated and more active form of the enzyme.[6] By facilitating its conversion to GPb, this compound further dampens the glycogenolytic cascade. This dephosphorylation of GPa also leads to the sequential activation of glycogen synthase, the key enzyme in glycogen synthesis, thereby promoting the storage of glucose as glycogen.[7][8][10]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across different isoforms and conditions. The following tables summarize the key IC50 values reported in the literature.

| Enzyme Isoform | Condition | IC50 (µM) | Reference |

| Human Liver Glycogen Phosphorylase a (HLGPa) | In the presence of 7.5 mM glucose | 0.13 | [1][2][10][11] |

| Human Liver Glycogen Phosphorylase a (HLGPa) | In the absence of glucose | 5- to 10-fold higher than with glucose | [1][2][10][11] |

| Human Muscle Phosphorylase a | - | 0.2 | [10][11] |

| Human Muscle Phosphorylase b | - | ~0.3 | [10][11] |

| Brain Glycogen Phosphorylase | In A549 cells | 0.5 | [10][11][12] |

| Cell-Based Assays | Effect | IC50 / Concentration | Reference |

| Primary Human Hepatocytes | Inhibition of glucagon-stimulated glycogenolysis | ~2.1 µM | [1][2][10][11] |

| Isolated Rat Hepatocytes | Inhibition of glucagon-stimulated glycogenolysis | 10-100 µM | [1][2][10] |

| Rat Hepatocytes | Increased glycogen synthesis | 2.5 µM (at 5 mM glucose) | [10][11] |

| A549 and HSF55 cells | Glycogen accumulation | 10-30 µM | [10] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of this compound on glycogen phosphorylase and its downstream effects on glycogen metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the action of this compound.

Glycogen Phosphorylase Activity Assay

This assay measures the enzymatic activity of glycogen phosphorylase by quantifying the release of phosphate from glucose-1-phosphate during the synthesis of glycogen.[10]

Materials:

-

Human liver glycogen phosphorylase a (HLGPa)

-

Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2

-

Substrates: 0.5 mM glucose-1-phosphate, 1 mg/mL glycogen

-

This compound stock solution (in DMSO)

-

Phosphate detection reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green

Procedure:

-

Prepare a reaction mixture containing the buffer, HLGPa (85 ng), glucose-1-phosphate, and glycogen in a final volume of 100 µL.

-

Add increasing concentrations of this compound (or vehicle control) to the reaction mixture. The final DMSO concentration should be kept constant across all samples (e.g., 5 µL of 14% DMSO).

-

Incubate the reaction at 22°C for 20 minutes.

-

Stop the reaction and measure the released phosphate by adding 150 µL of the phosphate detection reagent.

-

Measure the absorbance at 620 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Glycogenolysis Assay in Primary Human Hepatocytes

This assay assesses the ability of this compound to inhibit glucagon-stimulated glycogen breakdown in a cellular context.[2]

Materials:

-

Primary human hepatocytes

-

Culture medium

-

Glucagon

-

This compound

-

Glycogen assay kit

Procedure:

-

Culture primary human hepatocytes to confluence.

-

Pre-incubate the cells with various concentrations of this compound for a specified period.

-

Stimulate glycogenolysis by adding glucagon to the culture medium.

-

After the stimulation period, lyse the cells and measure the intracellular glycogen content using a glycogen assay kit.

-

The inhibition of glycogenolysis is determined by comparing the glycogen levels in this compound-treated cells to those in vehicle-treated, glucagon-stimulated cells.

-

Calculate the IC50 value for the inhibition of glycogenolysis.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a potential glycogen phosphorylase inhibitor like this compound.

Conclusion

This compound is a potent allosteric inhibitor of glycogen phosphorylase that demonstrates significant potential as a therapeutic agent for type 2 diabetes. Its mechanism of action is multifaceted, involving direct inhibition of the enzyme's active form, stabilization of the inactive T-state, and promotion of the conversion of GPa to GPb. The synergistic inhibition with glucose makes it a particularly attractive candidate for development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the discovery of novel glycogen phosphorylase inhibitors.

References

- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hasyweb.desy.de [hasyweb.desy.de]

- 5. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. chemonet.hu [chemonet.hu]

- 8. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the CP-91149 Binding Site on Glycogen Phosphorylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of CP-91149, a potent allosteric inhibitor of glycogen phosphorylase. The document details the quantitative inhibitory data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Glycogen Phosphorylase and this compound

Glycogen phosphorylase (GP) is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][2][3] This process is essential for maintaining glucose homeostasis, particularly in the liver and muscle tissues.[4] The liver isoform (PYGL) is primarily responsible for releasing glucose into the bloodstream to counteract hypoglycemia, while the muscle isoform (PYGM) provides a rapid source of glucose for glycolysis during muscle contraction. A third isoform is found in the brain (PYGB).[5]

GP exists in two main forms: a generally inactive, dephosphorylated 'b' form (GPb) and a more active, phosphorylated 'a' form (GPa).[6] The activity of both forms is further regulated by allosteric effectors.[6][7] Due to its central role in hepatic glucose production, glycogen phosphorylase has emerged as a significant therapeutic target for the management of type 2 diabetes.[1][3]

This compound, an indole-2-carboxamide compound, was identified as a potent and selective inhibitor of human liver glycogen phosphorylase.[8][9] Its ability to lower blood glucose levels in vivo by inhibiting hepatic glycogenolysis has made it a valuable tool for studying glycogen metabolism and a lead compound in the development of antidiabetic agents.[8][9]

The Allosteric Binding Site of this compound

Structural studies, primarily X-ray crystallography, have revealed that this compound does not bind to the active site of glycogen phosphorylase. Instead, it occupies a novel allosteric site located at the subunit interface of the dimeric enzyme.[6] This binding pocket is distinct from other known regulatory sites, including the catalytic site, the AMP allosteric activator site, and the caffeine inhibitor site (also known as the purine nucleoside site).[1][10][11]

The this compound binding site, sometimes referred to as the indole site, is a hydrophobic pocket.[1][12] The binding of this compound to this site stabilizes the inactive T-state conformation of the enzyme, preventing the conformational transition to the active R-state.[6] This allosteric inhibition is synergistic with glucose, meaning the potency of this compound is significantly enhanced in the presence of glucose.[8][9][11][13][14][15][16]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against various glycogen phosphorylase isoforms and under different conditions. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by half, are summarized below.

| Isoform | Condition | IC50 (µM) | Reference |

| Human Liver GP a (HLGPa) | With 7.5 mM Glucose | 0.13 | [8][9][13][15][16] |

| Human Liver GP a (HLGPa) | Without Glucose | 5- to 10-fold higher than with glucose | [8][9][13][15][16] |

| Human Muscle GP a | With Glucose | 0.2 | [13][15] |

| Human Muscle GP b | With Glucose | ~0.3 | [13][15] |

| Brain GP (in A549 cells) | Not specified | 0.5 | [5][13][15] |

| Primary Human Hepatocytes | Glucagon-stimulated | 2.1 | [8][9][13][15] |

| Rabbit Muscle GP a | Without Glucose | 0.58 ± 0.09 | [11][14] |

| Rabbit Muscle GP a | With 5 mM Glucose | 0.39 ± 0.05 | [11][14] |

| Rabbit Muscle GP a | With 10 mM Glucose | 0.22 ± 0.04 | [11][14] |

Mechanism of Action and Signaling

This compound exerts its inhibitory effect through a multi-faceted allosteric mechanism. By binding to the subunit interface, it stabilizes the inactive T-state of the enzyme, making the transition to the active R-state energetically unfavorable.[6] This is the primary mode of direct inhibition.

Furthermore, this compound promotes the net dephosphorylation of the active GPa form to the less active GPb form.[17][18][19] This effectively reduces the population of highly active enzyme molecules within the cell. The inhibition of glycogenolysis by this compound leads to an accumulation of intracellular glycogen and a subsequent activation of glycogen synthase, promoting glycogen synthesis.[13][17][18]

The following diagram illustrates the central role of Glycogen Phosphorylase in glycogenolysis and the inhibitory action of this compound.

Caption: Hormonal activation of glycogenolysis and its inhibition by this compound.

The allosteric regulation of Glycogen Phosphorylase involves a dynamic equilibrium between different conformational states.

Caption: Allosteric regulation of Glycogen Phosphorylase states.

Key Experimental Protocols

The characterization of this compound and its binding site has relied on several key experimental methodologies.

This assay measures the enzymatic activity of GP, typically in the direction of glycogen synthesis, by quantifying the release of inorganic phosphate (Pi) from glucose-1-phosphate.[10][13]

-

Objective: To determine the rate of reaction and the inhibitory potency (IC50) of compounds like this compound.

-

Principle: The amount of phosphate produced is directly proportional to GP activity. Phosphate is detected colorimetrically using a reagent like malachite green or BIOMOL® Green.[3][10][16]

-

Protocol Outline:

-

Reaction Mixture Preparation: A buffer (e.g., 50 mM HEPES, pH 7.2) is prepared containing co-factors and substrates: 100 mM KCl, 2.5 mM MgCl2, 0.5 mM glucose-1-phosphate, and 1 mg/mL glycogen.[10][13][16]

-

Enzyme and Inhibitor Incubation: Recombinant human liver GPa (e.g., 85 ng) is pre-incubated with various concentrations of this compound (or a vehicle control like DMSO) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3][13][14]

-

Reaction Initiation: The reaction is initiated by adding the substrate mixture to the enzyme/inhibitor solution.

-

Reaction Termination and Detection: After a specific time (e.g., 20-30 minutes), the reaction is stopped, and the colorimetric reagent is added.[3][10][16]

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 620 nm) using a microplate reader.[3][10][16]

-

Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

-

This technique provides high-resolution, three-dimensional structural information about the enzyme and how the inhibitor binds to it.

-

Objective: To determine the precise location and interactions of this compound within the glycogen phosphorylase structure.

-

Principle: X-rays are diffracted by a crystallized protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein and bound inhibitor can be built.

-

Protocol Outline:

-

Protein Expression and Purification: A large quantity of pure, homogenous glycogen phosphorylase is produced, typically using recombinant expression systems.

-

Crystallization: The purified GP is co-crystallized with the inhibitor (this compound). This involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find those that promote the formation of well-ordered crystals.[4]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to determine the three-dimensional structure of the GP-CP-91149 complex. This revealed this compound binding at a novel site at the subunit interface.[6]

-

This cell-based assay measures the functional effect of an inhibitor on glycogen breakdown in a more physiologically relevant context, such as in primary hepatocytes.[20]

-

Objective: To assess the ability of this compound to inhibit hormone-stimulated glycogenolysis in intact cells.

-

Principle: Liver cells are treated with a hormone like glucagon to stimulate glycogenolysis. The amount of glycogen remaining in the cells after treatment with an inhibitor is compared to control cells.[8]

-

Protocol Outline:

-

Cell Culture: Primary rat or human hepatocytes are isolated and cultured.[8]

-

Radiolabeling (Optional but common): To increase sensitivity, cellular glycogen stores are often pre-labeled by incubating the cells with [14C]-glucose.[8][20]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: Glycogenolysis is stimulated by adding glucagon (e.g., 0.3 nM) to the culture medium.[10]

-

Assay Termination: After incubation (e.g., 60 minutes), the reaction is stopped, and the cells are harvested.[10]

-

Glycogen Quantification: Cells are lysed (e.g., with KOH), and the glycogen is precipitated. The amount of glycogen is then determined, either by measuring the radioactivity of the [14C]-labeled glycogen or through a chemical assay.[8][10]

-

The following diagram outlines a typical workflow for the discovery and characterization of a novel glycogen phosphorylase inhibitor.

Caption: Experimental workflow for GP inhibitor characterization.

Conclusion

This compound is a potent allosteric inhibitor that targets a novel binding site on glycogen phosphorylase, located at the dimer interface. Its mechanism of action involves the stabilization of the inactive T-state conformation and the promotion of enzyme dephosphorylation. The synergistic inhibition with glucose makes it particularly effective under hyperglycemic conditions. The detailed understanding of the this compound binding site and its inhibitory mechanism, elucidated through enzymatic, cellular, and structural studies, provides a solid foundation for the structure-based design of new and improved glycogen phosphorylase inhibitors for the treatment of type 2 diabetes and potentially other metabolic disorders or cancers where glycogen metabolism is dysregulated.[12]

References

- 1. chemonet.hu [chemonet.hu]

- 2. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]

- 3. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Consistency of Structure-Based Design and X-Ray Crystallography: Design, Synthesis, Kinetic Evaluation and Crystallographic Binding Mode Determination of Biphenyl-N-acyl-β-d-Glucopyranosylamines as Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new allosteric site in glycogen phosphorylase b as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Regulation of Glycogen Phosphorylase by Order/Disorder Transition of the 250' and 280s Loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. selleckchem.com [selleckchem.com]

- 14. mdpi.com [mdpi.com]

- 15. caymanchem.com [caymanchem.com]

- 16. This compound | Phosphorylase | TargetMol [targetmol.com]

- 17. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. books.rsc.org [books.rsc.org]

CP-91149: A Comprehensive Analysis of its Selectivity for Glycogen Phosphorylase Isoforms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-91149 is a potent, selective, and orally active inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By targeting GP, this compound has been investigated as a potential therapeutic agent for type 2 diabetes, as it can reduce hepatic glucose output. Glycogen phosphorylase exists in three main isoforms: the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms. Understanding the selectivity of inhibitors like this compound for these isoforms is crucial for predicting their therapeutic efficacy and potential side effects. This technical guide provides a detailed overview of the selectivity of this compound for the liver, muscle, and brain GP isoforms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Quantitative Selectivity Data

The inhibitory potency of this compound against the different glycogen phosphorylase isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against human liver, muscle, and brain GP isoforms.

| Isoform | Enzyme Form | IC50 (µM) | Conditions | Reference |

| Human Liver GP a (HLGPa) | Phosphorylase a | 0.13 | In the presence of 7.5 mM glucose | [1][2][3][4][5] |

| Human Liver GP a (HLGPa) | Phosphorylase a | ~1.0 | In the absence of glucose (5- to 10-fold less potent) | [2][3][4] |

| Human Muscle GP a | Phosphorylase a | 0.2 | - | [1][2] |

| Human Muscle GP b | Phosphorylase b | ~0.3 | - | [1][2] |

| Brain GP | - | 0.5 | Assayed in A549 cells | [1][2] |

Note: The potency of this compound against the liver isoform is significantly enhanced in the presence of glucose, a synergistic effect that is characteristic of this class of inhibitors.[3][6]

Experimental Protocols

The determination of the inhibitory activity of this compound on glycogen phosphorylase isoforms is primarily achieved through in vitro enzyme assays. A common method involves measuring the release of phosphate from glucose-1-phosphate in the direction of glycogen synthesis.

Glycogen Phosphorylase Enzyme Assay

This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate produced.

Materials:

-

Human liver glycogen phosphorylase a (HLGPa)

-

This compound

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl, 100 mM)

-

EGTA (2.5 mM)

-

Magnesium chloride (MgCl2, 2.5 mM)

-

Glucose-1-phosphate (0.5 mM)

-

Glycogen (1 mg/mL)

-

Ammonium molybdate (10 mg/mL in 1 M HCl)

-

Malachite green (0.38 mg/mL)

-

DMSO

Procedure:

-

A reaction mixture is prepared containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, and 2.5 mM MgCl2.

-

Human liver glycogen phosphorylase a (e.g., 85 ng) is added to the reaction mixture.[1][4]

-

Increasing concentrations of this compound, dissolved in DMSO, are added to the assay.[1][4]

-

The enzymatic reaction is initiated by the addition of the substrates: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen.[1][4]

-

The reaction is incubated at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 20 minutes).[1][4]

-

The reaction is stopped, and the amount of released phosphate is measured colorimetrically at 620 nm after the addition of a solution containing ammonium molybdate and malachite green.[1][4]

-

The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The regulation of glycogen metabolism is a complex process involving multiple signaling pathways. This compound exerts its effect by directly inhibiting a key enzyme in this process.

The diagram above illustrates the signaling cascade initiated by glucagon in hepatocytes, leading to the activation of glycogen phosphorylase and subsequent glycogenolysis. This compound directly inhibits the active form of glycogen phosphorylase (GPa), thereby blocking the breakdown of glycogen to glucose-1-phosphate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Phosphorylase | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CP-91149 on Glycogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of CP-91149 on glycogen metabolism pathways. This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. This document details the compound's mechanism of action, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its primary effect by directly inhibiting glycogen phosphorylase (GP), the enzyme responsible for breaking down glycogen into glucose-1-phosphate. This inhibition leads to a decrease in glycogenolysis, the process of glycogen breakdown. The compound is an allosteric inhibitor that shows increased potency in the presence of glucose.[1][2][3]

The inhibition of GP by this compound has several downstream consequences on glycogen metabolism:

-

Inhibition of Glycogenolysis: By blocking GP, this compound directly prevents the breakdown of glycogen, leading to an accumulation of glycogen within cells.[1][4] This effect has been observed in various cell types, including hepatocytes and muscle cells.[1][5][6]

-

Promotion of Glycogen Synthesis: The inhibition of glycogenolysis and the resulting increase in intracellular glucose concentration indirectly lead to the activation of glycogen synthase (GS), the key enzyme in glycogen synthesis.[1][7] this compound treatment has been shown to induce the dephosphorylation and activation of GS.[5] This dual effect of inhibiting breakdown and promoting synthesis leads to a significant net increase in glycogen stores.

-

Conversion of GP Isoforms: In muscle cells, this compound promotes the conversion of the more active, phosphorylated glycogen phosphorylase a (GPa) to the less active, dephosphorylated glycogen phosphorylase b (GPb).[5][6][8] This conversion further contributes to the overall reduction in glycogenolytic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Cell/Tissue Type | IC50 Value | Conditions | Reference |

| Human Liver Glycogen Phosphorylase a (HLGPa) | - | 0.13 µM | In the presence of 7.5 mM glucose | [1][2] |

| Human Liver Glycogen Phosphorylase a (HLGPa) | - | ~1 µM | In the absence of glucose | [3] |

| Glucagon-stimulated Glycogenolysis | Primary Human Hepatocytes | ~2.1 µM | - | [1][2][4] |

| Human Muscle Phosphorylase a | - | 0.2 µM | - | [1] |

| Human Muscle Phosphorylase b | - | ~0.3 µM | - | [1] |

| Brain Glycogen Phosphorylase | A549 cells | 0.5 µM | - | [1][9] |

| Rabbit Muscle Glycogen Phosphorylase a | - | 0.09 ± 0.04 µM | - | [3] |

| Rabbit Muscle Glycogen Phosphorylase a | - | 0.58 ± 0.09 µM | In the absence of glucose | [3] |

| Rabbit Muscle Glycogen Phosphorylase a | - | 0.39 ± 0.05 µM | In the presence of 5 mM glucose | [3] |

| Rabbit Muscle Glycogen Phosphorylase a | - | 0.22 ± 0.04 µM | In the presence of 10 mM glucose | [3] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage | Effect | Duration | Reference |

| Diabetic ob/ob mice | 25-50 mg/kg (oral) | 100-120 mg/dl decrease in blood glucose | 3 hours | [1][2][4] |

| Diabetic ob/ob mice | 50 mg/kg (oral) | 23% increase in net hepatic glycogen content | 3 hours | [4] |

| Normoglycemic, nondiabetic mice | - | No significant change in blood glucose levels | - | [1][2][4] |

Table 3: Cellular Effects of this compound

| Cell Type | Concentration | Effect | Reference |

| Isolated Rat Hepatocytes | 10-100 µM | Dose-dependent inhibition of glucagon-stimulated glycogenolysis | [1][2][4] |

| Primary Human Hepatocytes | 2.5 µM | 7-fold increase in glycogen synthesis at 5 mM glucose | [1] |

| Primary Human Hepatocytes | 2.5 µM | 2-fold increase in glycogen synthesis at 20 mM glucose | [1] |

| A549 and HSF55 cells | 10-30 µM | Significant glycogen accumulation | [1] |

| A549 cells | 10 µM | Significant increase in glycogen accumulation | [8] |

| A549 cells | 30 µM | Maximal glycogen accumulation | [8] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effect of this compound.

In Vitro Glycogen Phosphorylase Activity Assay

This protocol is a generalized procedure based on methodologies described in the literature.[1][3][10]

Objective: To determine the inhibitory effect of this compound on glycogen phosphorylase activity.

Materials:

-

Purified glycogen phosphorylase (e.g., human liver or rabbit muscle GPa)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl, 2.5 mM MgCl2)

-

Substrates: Glucose-1-phosphate (G1P) and glycogen

-

Malachite green reagent for phosphate detection

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a solution of glycogen phosphorylase in the assay buffer.

-

In a 96-well plate, add the enzyme solution.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. A control with solvent only should be included.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrates (G1P and glycogen) to each well.

-

Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at the same temperature.

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Hepatocyte Glycogenolysis Assay

This protocol is based on studies investigating the effect of this compound on glycogenolysis in primary hepatocytes.[4]

Objective: To measure the effect of this compound on glucagon-stimulated glycogenolysis in hepatocytes.

Materials:

-

Isolated primary hepatocytes (e.g., from rat or human)

-

Hepatocyte culture medium

-

[14C]-glucose for radiolabeling glycogen stores

-

This compound

-

Glucagon or other glycogenolytic agent (e.g., forskolin)

-

Scintillation fluid and counter

Procedure:

-

Culture primary hepatocytes and pre-label their glycogen stores by incubating with [14C]-glucose.

-

Wash the cells to remove unincorporated [14C]-glucose.

-

Pre-incubate the cells with varying concentrations of this compound for a specific duration.

-

Stimulate glycogenolysis by adding a glycogenolytic agent like glucagon.

-

After the stimulation period, lyse the cells and isolate the glycogen.

-

Quantify the amount of [14C]-labeled glycogen remaining in the cells using liquid scintillation counting.

-

Determine the extent of inhibition of glycogenolysis by comparing the amount of glycogen in this compound-treated cells to control cells.

Conclusion

This compound is a well-characterized inhibitor of glycogen phosphorylase with potent effects on glycogen metabolism. Its ability to inhibit glycogenolysis and promote glycogen synthesis makes it a valuable tool for studying the regulation of glycogen metabolism and a potential therapeutic agent for conditions such as type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

CP-91149: A Potent Regulator of Blood Glucose via Glycogen Phosphorylase Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-91149 is a selective, potent inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By preventing the breakdown of glycogen to glucose-1-phosphate, this compound effectively reduces hepatic glucose output, a key contributor to hyperglycemia in type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in regulating blood glucose levels. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Hepatic glucose production (HGP) is a major contributor to the fasting and postprandial hyperglycemia observed in individuals with type 2 diabetes. HGP is primarily driven by two processes: gluconeogenesis and glycogenolysis. Glycogenolysis, the breakdown of stored glycogen, is catalyzed by the enzyme glycogen phosphorylase (GP). Inhibition of GP, therefore, presents a promising therapeutic strategy for managing hyperglycemia. This compound has emerged as a significant small molecule inhibitor of GP, demonstrating efficacy in preclinical models of diabetes. This document details the scientific foundation of this compound's action and its potential as a glucose-lowering agent.

Mechanism of Action of this compound

This compound exerts its glucose-lowering effects by directly inhibiting glycogen phosphorylase. It is a selective inhibitor of both the muscle and liver isoforms of GP.[1] The primary mechanism involves the allosteric inhibition of glycogen phosphorylase a (GPa), the active, phosphorylated form of the enzyme.[2] This inhibition leads to a decrease in the rate of glycogenolysis, thereby reducing the release of glucose from the liver.

Interestingly, the inhibitory potency of this compound is significantly enhanced in the presence of glucose.[1][2] This synergistic effect suggests that this compound is more effective under hyperglycemic conditions, a desirable characteristic for an anti-diabetic agent. The binding of this compound to an inhibitor site on the GP enzyme stabilizes it in an inactive conformation.[3]

Furthermore, the inhibition of GPa by this compound promotes the conversion of the active 'a' form to the inactive, dephosphorylated 'b' form.[4][5] This shift in the enzyme's phosphorylation state further suppresses glycogenolysis. In addition to its direct inhibitory effects, this compound has been shown to indirectly promote glycogen synthesis.[5][6] By inhibiting GPa, this compound leads to an increase in the intracellular concentration of glucose-6-phosphate, which in turn allosterically activates glycogen synthase, the key enzyme in glycogen synthesis.[7]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound regulates glycogen metabolism and ultimately reduces hepatic glucose output.

Caption: Signaling pathway of this compound in hepatocytes.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

In Vitro Inhibitory Activity

| Enzyme/Cell Type | Parameter | Value | Conditions | Reference |

| Human Liver Glycogen Phosphorylase a (HLGPa) | IC50 | 0.13 µM | In the presence of 7.5 mM glucose | [2] |

| Human Liver Glycogen Phosphorylase a (HLGPa) | IC50 | 5- to 10-fold higher | In the absence of glucose | [1][2] |

| Muscle Glycogen Phosphorylase a (MGPa) | IC50 | 0.2 µM | In the presence of glucose | [1][6] |

| Muscle Glycogen Phosphorylase b (MGPb) | IC50 | 0.3 µM | In the presence of glucose | [1][6] |

| Brain Glycogen Phosphorylase | IC50 | 0.5 µM | [1][6] | |

| Primary Human Hepatocytes | IC50 | 2.1 µM | Inhibition of glucagon-stimulated glycogenolysis | [2][8] |

| Isolated Rat Hepatocytes | - | P < 0.05 | Inhibition of glucagon-stimulated glycogenolysis at 10-100 µM | [2][8] |

| A549 Cells | - | Significant glycogen accumulation | 10 µM and 30 µM | [4] |

In Vivo Efficacy in Diabetic Animal Models

| Animal Model | Dose | Route of Administration | Effect on Blood Glucose | Time Point | Reference |

| Diabetic ob/ob mice | 25 mg/kg | Oral | Statistically significant decrease (P < 0.01) | 3 hours | [8] |

| Diabetic ob/ob mice | 50 mg/kg | Oral | 120 mg/dl decrease; reached normoglycemia | 3 hours | [8] |

| Diabetic ob/ob mice | 50 mg/kg | Oral | Reduced plasma glucose from ~235 mg/dL to ~134 mg/dL | 3 hours | [3] |

| Normoglycemic, non-diabetic mice | Up to 100 mg/kg | Oral | No significant glucose lowering | 3 hours | [2][8] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Glycogen Phosphorylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against glycogen phosphorylase.

Materials:

-

Recombinant human liver glycogen phosphorylase a (HLGPa)

-

This compound

-

HEPES buffer (pH 7.2)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl2)

-

Glucose-1-phosphate

-

Glycogen

-

Ammonium molybdate

-

Malachite green

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl2.

-

Add HLGPa to the wells of a 96-well plate.

-

Add varying concentrations of this compound (or a vehicle control) to the wells and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a substrate solution containing glucose-1-phosphate and glycogen. The reaction is typically run in the presence and absence of a fixed concentration of glucose (e.g., 7.5 mM).

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[9]

In Vivo Glucose Lowering in Diabetic ob/ob Mice

Objective: To evaluate the in vivo efficacy of this compound in a diabetic animal model.

Materials:

-

Male C57BL/6J-Lepob (ob/ob) mice

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimate the ob/ob mice to the housing conditions and handle them regularly to minimize stress.

-

Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment.

-

Record the baseline blood glucose levels from the tail vein using a glucometer.

-

Administer a single oral dose of this compound (e.g., 10, 25, or 50 mg/kg) or vehicle to the mice via oral gavage.

-

Monitor blood glucose levels at specific time points after dosing (e.g., 1, 2, 3, and 6 hours).

-

Compare the blood glucose levels of the this compound-treated group to the vehicle-treated control group to determine the glucose-lowering effect.[2][8]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a novel glycogen phosphorylase inhibitor like this compound.

Caption: General experimental workflow for GP inhibitor evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of glycogen phosphorylase that effectively lowers blood glucose levels in preclinical models of type 2 diabetes. Its mechanism of action, centered on the inhibition of hepatic glycogenolysis, is synergistic with glucose, making it a particularly interesting candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of glycogen phosphorylase inhibitors for the treatment of metabolic diseases. Further investigation into the long-term efficacy, safety, and potential for combination therapy is warranted.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Therapies and Emerging Drugs in the Pipeline for Type 2 Diabetes [ahdbonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

CP-91149: A Technical Guide for the Study of Glycogenolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CP-91149, a selective inhibitor of glycogen phosphorylase (GP), and its application as a tool to investigate glycogenolysis. This compound has emerged as a critical compound for elucidating the role of glycogen metabolism in various physiological and pathological states. This document details its mechanism of action, provides a compilation of its quantitative effects, and outlines key experimental protocols for its use in laboratory settings. The included signaling pathway and experimental workflow diagrams offer a visual representation of the scientific principles and practical applications discussed.

Introduction

Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate and subsequently glucose, is a fundamental process for maintaining energy homeostasis. The rate-limiting enzyme in this pathway is glycogen phosphorylase (GP). Dysregulation of glycogenolysis is implicated in numerous diseases, including type 2 diabetes, metabolic disorders, and cancer.[1] Pharmacological inhibition of GP offers a powerful approach to study the intricacies of glycogen metabolism and to explore potential therapeutic interventions.

This compound is a potent and selective, allosteric inhibitor of glycogen phosphorylase.[2] Its ability to specifically target GP makes it an invaluable tool for researchers seeking to dissect the contributions of glycogenolysis to cellular and systemic physiology. This guide serves as a comprehensive resource for utilizing this compound in preclinical research.

Mechanism of Action

This compound exerts its inhibitory effect on glycogen phosphorylase through an allosteric mechanism.[1] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[3] Notably, the inhibitory potency of this compound is significantly enhanced in the presence of glucose, making it a synergistic inhibitor.[4] This glucose-dependent inhibition is a key feature, as it suggests that this compound may be more effective in hyperglycemic conditions and less likely to cause hypoglycemia in normoglycemic states.[4]

The primary molecular consequence of GP inhibition by this compound is the reduction of glycogen breakdown. This leads to an accumulation of intracellular glycogen.[5][6] Furthermore, the inhibition of GP by this compound can lead to the dephosphorylation and subsequent activation of glycogen synthase (GS), the key enzyme in glycogen synthesis.[7][8] This reciprocal regulation further promotes the net accumulation of glycogen within the cell.

Signaling Pathway of Glycogenolysis Inhibition by this compound

References

- 1. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor GPi688 in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]

- 5. A Modified Enzymatic Method for Measurement of Glycogen Content in Glycogen Storage Disease Type IV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. mmpc.org [mmpc.org]

- 8. Glycogen-Glo Assay | Glycogen Assay Kit [worldwide.promega.com]

CP-91149: An In-Depth Technical Guide to Potential Off-Target and Downstream Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction: CP-91149 is a potent and selective small-molecule inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. Initially developed for the treatment of Type II diabetes by targeting hepatic glycogenolysis to lower blood glucose, its mechanism of action has prompted investigation into other therapeutic areas, including oncology. While highly selective for its primary target, the profound metabolic shifts induced by GP inhibition can lead to a cascade of significant downstream cellular effects. Understanding these effects is critical for accurately interpreting experimental results and anticipating potential therapeutic applications and liabilities. This guide provides a comprehensive overview of the known on-target and consequential off-target effects of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Target Selectivity and On-Target Effects

This compound primarily functions by inhibiting glycogen phosphorylase. It shows high potency against the different isoforms of GP, including the liver (PYGL), muscle (PYGM), and brain (PYGB) types. The inhibition is reported to be more potent in the presence of glucose. The primary on-target effect is the blockage of glycogen breakdown into glucose-1-phosphate, leading to an accumulation of intracellular glycogen. In hepatocytes, this action effectively suppresses glucagon-stimulated glycogenolysis.

Table 1: Quantitative Inhibition of Glycogen Phosphorylase Isoforms by this compound

| Target Isoform | Species/Context | IC50 Value (µM) | Notes |

| Human Liver GP a (HLGPa) | Biochemical Assay (with 7.5 mM glucose) | 0.13 | Potency is 5- to 10-fold lower without glucose. |

| Human Liver GP a (HLGPa) | Biochemical Assay | 0.11 | Measured in the presence of 7.5 mM glucose. |

| Human Muscle GP a | Biochemical Assay | 0.2 | --- |

| Human Muscle GP b | Biochemical Assay | ~0.3 | --- |

| Brain GP | In A549 cells | 0.5 | A549 cells exclusively express the brain isozyme. |

| Glucagon-stimulated Glycogenolysis | Primary Human Hepatocytes | ~2.1 | A measure of functional inhibition in a cellular context. |

Downstream and Potential Off-Target Cellular Effects

While specific kinome-wide screening data for this compound is not widely published, numerous studies have characterized significant cellular consequences of its potent on-target activity. These downstream effects, which can be considered functional off-target consequences, vary by cell type and metabolic state.

Metabolic Reprogramming

Inhibition of glycogenolysis by this compound forces cancer cells to adapt their metabolic strategies. This includes:

-

Glycolytic Flux: An increase in glucose uptake from the media, leading to an enhanced extracellular acidification rate (ECAR) and lactate production.

-

Pentose Phosphate Pathway (PPP) Inhibition: The block in glycogenolysis reduces the availability of glucose-6-phosphate for the PPP, leading to a decrease in NADPH and reduced glutathione (GSH) levels.

-

Oxidative Stress: The depletion of NADPH and GSH results in an accumulation of reactive oxygen species (ROS).

-

Mitochondrial Respiration: A decrease in the basal oxygen consumption rate (OCR) and overall ATP levels has been observed in anaplastic thyroid cancer cells.

Cell Cycle Arrest and Growth Inhibition

In normal and some cancer cell lines, this compound induces growth retardation.

-

G1-Phase Arrest: Treatment of normal human skin fibroblasts (HSF55) with this compound leads to an increase in the G1-phase cell population and a reduction in the S-phase population.

-

Upregulation of CDK Inhibitors: This cell cycle arrest is associated with increased expression of the cyclin-dependent kinase inhibitors p21 and p27.

-

Correlation with GP Expression: The growth-inhibitory effects correlate with high expression levels of the brain GP isozyme.

Induction of Apoptosis

In certain cancer cells, particularly those dependent on glycogenolysis for survival and redox balance, this compound can trigger programmed cell death.

-

Mechanism: In anaplastic thyroid cancer (ATC) cells, the induction of ROS due to metabolic disruption leads to intrinsic apoptosis.

-

Apoptotic Markers: This is evidenced by the cleavage of PARP and caspases 7 and 9. This effect was observed in ATC cells but not in normal-like thyroid cells, suggesting a therapeutic window.

Table 2: Summary of Cellular Effects of this compound

| Cell Line(s) | Concentration(s) | Incubation Time | Observed Effect(s) |

| A549 (NSCLC), HSF55 (Fibroblasts) | 10-30 µM | 72 hours | Significant glycogen accumulation. |

| HSF55 (Fibroblasts) | 10-30 µM | 72 hours | G1-phase cell cycle arrest; increased p21 and p27 expression. |

Methodological & Application

Application Notes: CP-91149 In Vitro Enzyme Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), a critical enzyme in the regulation of glycogenolysis.[1] Glycogen phosphorylase exists in two primary forms: the more active, phosphorylated glycogen phosphorylase a (GPa), and the less active, dephosphorylated glycogen phosphorylase b (GPb).[2] By catalyzing the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate, GP plays a crucial role in maintaining glucose homeostasis.[2][3] Inhibition of hepatic GP is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production.[3][4] this compound has been shown to effectively inhibit GP, leading to lower blood glucose levels in preclinical diabetic models.[4] These application notes provide a detailed protocol for an in vitro enzyme assay to measure the inhibitory activity of this compound against glycogen phosphorylase.

Principle of the Assay: The in vitro activity of glycogen phosphorylase is most commonly measured in the direction of glycogen synthesis.[3][5] In this reaction, glycogen phosphorylase catalyzes the transfer of a glucosyl unit from glucose-1-phosphate (G1P) to a glycogen primer, releasing inorganic phosphate (Pi). The amount of Pi generated is directly proportional to the enzyme's activity. The released phosphate is then quantified colorimetrically. A common method involves the addition of an acidic solution of ammonium molybdate and malachite green, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically at approximately 620 nm.[6]

Quantitative Data Summary

The inhibitory potency of this compound against various forms of glycogen phosphorylase is summarized below. The IC50 values demonstrate that the inhibitor's potency can be influenced by the enzyme isoform and the concentration of glucose.

| Target Enzyme | Condition / Cell Line | IC50 Value (µM) |

| Human Liver Glycogen Phosphorylase a (HLGPa) | 7.5 mM Glucose | 0.13[6] |

| Human Muscle Phosphorylase a | - | 0.2[6] |

| Human Muscle Phosphorylase b | - | ~0.3[6] |

| Brain Glycogen Phosphorylase | A549 cells | 0.5[6] |

| Glycogenolysis Inhibition | Primary Human Hepatocytes | ~2.1[4][6] |

| Rabbit Muscle Glycogen Phosphorylase a | No Glucose | 0.58 ± 0.09[5] |

| Rabbit Muscle Glycogen Phosphorylase a | 5 mM Glucose | 0.39 ± 0.05[5] |

| Rabbit Muscle Glycogen Phosphorylase a | 10 mM Glucose | 0.22 ± 0.04[5] |

Experimental Protocols

In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay

This protocol details the measurement of this compound's inhibitory effect on GPa activity by quantifying the release of inorganic phosphate.

Materials and Reagents:

-

Human Liver Glycogen Phosphorylase a (HLGPa)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl₂)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

-

D-Glucose-1-phosphate (G1P)

-

Glycogen (from rabbit liver)

-

Hydrochloric Acid (HCl)

-

Ammonium Molybdate

-

Malachite Green

-

96-well clear, flat-bottom microplates

-

Spectrophotometric microplate reader

Solution Preparation:

-

Assay Buffer (50 mM HEPES, pH 7.2):

-

50 mM HEPES

-

100 mM KCl

-

2.5 mM MgCl₂

-

2.5 mM EGTA

-

Adjust pH to 7.2 and store at 4°C.

-

-

Enzyme Solution:

-

Substrate Solution:

-

This compound Stock Solution:

-

Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Prepare serial dilutions in DMSO to create working stocks for the desired final assay concentrations.

-

-

Colorimetric Reagent (Malachite Green/Molybdate):

-

Prepare a solution of 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green.[6] Store protected from light.

-

Assay Procedure:

-

Compound Addition: To each well of a 96-well plate, add 5 µL of the diluted this compound solution (or DMSO for vehicle control).[6]

-

Enzyme Addition: Add 45 µL of the Enzyme Solution to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the Substrate Solution to each well, bringing the total volume to 100 µL.

-

Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C.[6][9]

-

Reaction Termination and Color Development: Stop the reaction by adding 150 µL of the Colorimetric Reagent to each well.[6]

-

Final Incubation: Incubate for an additional 20 minutes at room temperature to allow for full color development.[6]

-

Measurement: Read the absorbance of each well at 620 nm using a microplate reader.[6][9]

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Glycogenolysis Pathway and this compound Inhibition

Caption: Mechanism of this compound action on the glycogenolysis pathway.

Experimental Workflow for this compound Enzyme Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]